molecular formula C10H12O2 B8788019 3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one

3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one

Cat. No.: B8788019
M. Wt: 164.20 g/mol
InChI Key: KLDQBQKSRKVVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-ethoxyspiro[3.4]octa-1,6-dien-3-one

InChI

InChI=1S/C10H12O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h3-4,7H,2,5-6H2,1H3

InChI Key

KLDQBQKSRKVVTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C12CC=CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of cyclopent-3-ene carboxylic acid (4.0 g, 36.0 mmol) and DMF (0.25 ml) in DCM (30 ml) at 0° was treated dropwise with oxalyl chloride (3.5 ml, 39.0 mmol). After 2 h the reaction mixture was concentrated in vacuo, the residual slurry diluted with Et2O (100 ml) and the resulting precipitate removed by filtration and the filtrate concentrated in vacuo. The resulting oil was diluted with Et2O (50 ml), treated with ethoxyacetylene (40% w/w solution in hexanes, 10 ml) followed dropwise with triethylamine (6 ml, 44.0 mmol) and the reaction stirred for 7 d. Filtration and concentration of the filtrate in vacuo followed by chromatography (SiO2, 5:1 EtOAc:hexanes) gave the title compound as a pale yellow oil (4.3 g, 73%); m/z (ES+, 70V) 164.9 (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of cyclopent-3-ene carboxylic acid (4.0 g, 36.0 mmol) and DMF (0.25 ml) in DCM (30 ml) at 0° was treated dropwise with oxalyl chloride (3.5 ml, 39.0 mmol). After 2 h the reaction mixture was concentrated in vacuo, the residual slurry diluted with ET2O (100 ml) and the resulting precipitate removed by filtration and the filtrate concentrated in vacuo. The resulting oil was diluted with ET2O (50 ml), treated with ethoxyacetylene (40% w/w solution in hexanes, 10 ml) followed dropwise with triethylamine (6 ml, 44.0 mmol) and the reaction stirred for 7d. Filtration and concentration of the filtrate in vacuo followed by chromatography (SiO2, 5:1 EtOAc:hexanes) gave the title compound as a pale yellow oil (4.3 g, 73%); m/z (ES+, 70V) 164.9 (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

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